molecular formula C18H15ClFN3O2 B244399 N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide

Cat. No. B244399
M. Wt: 359.8 g/mol
InChI Key: YTCACSVEPLKZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as LY2874455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Mechanism of Action

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide works by inhibiting the activity of specific tyrosine kinases that are involved in cancer cell growth and survival. These enzymes are responsible for signaling pathways that promote cell proliferation, survival, and migration. By blocking the activity of these enzymes, N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide can slow down or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can inhibit the activity of several tyrosine kinases, including MET, AXL, and FGFR, which are involved in cancer cell growth and survival. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it can inhibit the formation of new blood vessels, which are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has several advantages as a tool for studying cancer biology in the laboratory. It is a potent and specific inhibitor of several tyrosine kinases that are involved in cancer cell growth and survival. It has also been shown to have potent antitumor activity in several different types of cancer. However, one limitation of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide is that it may not be effective in all types of cancer, and its efficacy may vary depending on the specific molecular characteristics of the tumor.

Future Directions

There are several potential future directions for the study of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide in cancer research. One area of interest is the development of combination therapies that include N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide and other targeted agents or chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide treatment. Additionally, there is ongoing research into the mechanisms of resistance to N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide, with the goal of developing strategies to overcome this resistance and improve patient outcomes.

Synthesis Methods

The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 5-chloro-2-(4-morpholinyl)aniline with 4-cyano-2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been described in detail in several scientific publications.

Scientific Research Applications

N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the activity of several tyrosine kinases that are involved in cancer cell growth and survival, including MET, AXL, and FGFR. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to have potent antitumor activity in several different types of cancer, including lung cancer, breast cancer, and gastric cancer.

properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C18H15ClFN3O2/c19-13-2-4-17(23-5-7-25-8-6-23)16(10-13)22-18(24)14-3-1-12(11-21)9-15(14)20/h1-4,9-10H,5-8H2,(H,22,24)

InChI Key

YTCACSVEPLKZRL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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